molecular formula C10H5ClN2O2S B6598371 methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 930293-23-5

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B6598371
CAS RN: 930293-23-5
M. Wt: 252.68 g/mol
InChI Key: GOXHVDFLRBTQQS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H5ClN2O2S. It has an average mass of 252.677 Da and a monoisotopic mass of 251.976028 Da .


Synthesis Analysis

The synthesis of compounds similar to this compound involves cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process leads to the formation of new 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates . The method is limited to aromatic and heteroaromatic acyl groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring . The molecule also contains a cyano group (-CN) and a carboxylate ester group (-CO2CH3).

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has many advantages for use in laboratory experiments. It is a small molecule, making it easy to work with and manipulate. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that this compound is a toxic compound, and it should be handled with caution.

Future Directions

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has many potential future directions. It could be used in the development of new drugs to treat inflammation or other diseases. It could also be used in the development of new materials, such as polymers or nanomaterials. In addition, it could be used to study enzymes, as it can act as an inhibitor of enzymes. Finally, this compound could be used in the development of sensors or other analytical instruments.

Synthesis Methods

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate can be synthesized through a variety of methods. The most common method is a nucleophilic substitution reaction between 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylic acid and methyl iodide. This reaction is carried out in a solvent such as acetonitrile, and the reaction is catalyzed by a base such as sodium hydroxide. The product of this reaction is this compound. Other methods for synthesizing this compound include the use of a Grignard reagent, a Wittig reaction, or a palladium-catalyzed reaction.

Scientific Research Applications

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used in the development of drugs, as it has been shown to have anti-inflammatory properties. It has also been used in materials science, as it can be used to produce polymers and other materials. In addition, this compound has been used in the study of enzymes, as it can act as an inhibitor of enzymes.

Safety and Hazards

Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is classified as a warning substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXHVDFLRBTQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930293-23-5
Record name methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
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